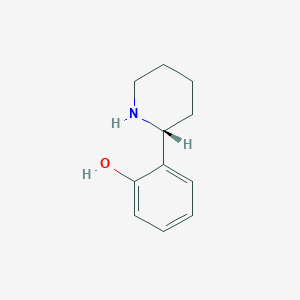

(R)-2-(piperidin-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-[(2R)-piperidin-2-yl]phenol |

InChI |

InChI=1S/C11H15NO/c13-11-7-2-1-5-9(11)10-6-3-4-8-12-10/h1-2,5,7,10,12-13H,3-4,6,8H2/t10-/m1/s1 |

InChI Key |

ONKAJIAJCAUAQG-SNVBAGLBSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=CC=C2O |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Piperidin 2 Yl Phenol and Analogues

Direct Synthesis Approaches

Multi-Step Linear Syntheses

Multi-step linear syntheses involve the sequential modification of a starting material through a series of distinct chemical reactions to build the final product. An example of a multi-step synthesis involves the protection of the piperidine (B6355638) nitrogen, followed by functionalization and subsequent deprotection. For instance, the nitrogen can be protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group. This is followed by purification steps, often involving flash chromatography, to isolate the intermediate.

The synthesis of related piperidine structures can also follow a multi-step path involving nitration, bromination, and the conversion of a nitro group to an amine. The order of these steps is crucial to direct the position of the substituents correctly. libretexts.org For example, to achieve a specific substitution pattern, nitration might be performed first to utilize the meta-directing effect of the nitro group. libretexts.org

Convergent Synthetic Routes

Convergent syntheses involve the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. This approach can be more efficient than linear synthesis for complex molecules. The Ugi reaction, a multi-component reaction, is a powerful tool in convergent synthesis for creating complex molecules, including those with piperidine fragments. mdpi.comresearchgate.net

Enzymes are also utilized in convergent biocatalytic strategies. For instance, amide bond synthetases can join carboxylic acid and amine fragments, while imine reductases can stereoselectively form chiral amines from imine intermediates. nih.gov These enzymatic methods offer high efficiency and selectivity, often avoiding the need for protecting groups. nih.gov

One-Pot Reaction Strategies

One-pot reactions combine multiple reaction steps in a single flask, which can significantly improve efficiency by reducing the need for purification of intermediates and minimizing solvent waste. A notable one-pot method for synthesizing related phenol (B47542) derivatives involves a three-component reaction of an aromatic aldehyde, an amine, and a phenol under solvent-free conditions. nih.gov This type of reaction, sometimes referred to as a pseudo-Betti reaction, proceeds through an imine intermediate that then reacts with the phenol to form the final product. nih.gov

Another example is the synthesis of chromeno[2,3-d]pyrimidine derivatives, which can be achieved through a solvent-free, multi-component reaction with high yields. clockss.org Microwave irradiation has been shown to shorten reaction times and enhance yields in these syntheses. clockss.org Tandem reactions, such as a dehydrative coupling followed by a reductive cyclization, have also been developed for the one-pot synthesis of substituted piperidines. rsc.org

| Synthesis Strategy | Key Features | Example Reaction Type |

| Multi-Step Linear | Sequential reactions from a single starting material. | Protection, functionalization, deprotection sequences. |

| Convergent | Independent synthesis of fragments followed by coupling. | Ugi multi-component reaction. mdpi.comresearchgate.net |

| One-Pot | Multiple reactions in a single reaction vessel. | Pseudo-Betti reaction. nih.gov |

Enantioselective Synthesis of the (R)-Configuration

Achieving the specific (R)-configuration at the C2 position of the piperidine ring is critical for the biological activity of many of these compounds. Enantioselective synthesis methods are employed to control the stereochemistry of the product.

Asymmetric Catalytic Hydrogenation of Pyridine (B92270) Precursors

Asymmetric catalytic hydrogenation of substituted pyridines is a powerful method for producing enantioenriched piperidines. This technique utilizes chiral catalysts to control the stereochemical outcome of the hydrogenation reaction.

Transition metals like iridium, ruthenium, and rhodium are effective for stereoselective catalytic hydrogenation. mdpi.com For example, an iridium(I) catalyst with a P,N-ligand has been used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. mdpi.com The reaction is believed to proceed through an outer-sphere dissociative mechanism, where the stereochemistry is determined by the selective protonation of an enamine intermediate. mdpi.com

Palladium catalysts have also been employed in the hydrogenation of pyridine cores. nih.gov A challenge in the hydrogenation of pyridines is controlling the extent of reduction. In some cases, the reaction can be interrupted to yield partially hydrogenated products like δ-lactams with high enantioselectivity. nih.gov The use of a chiral auxiliary attached to the pyridine ring can direct the diastereoselective hydrogenation of one face of the ring. nih.gov

A strategy involving a bimetallic cooperative system with a heterogeneous palladium catalyst and a homogeneous chiral ruthenium catalyst has been used for the asymmetric transfer hydrogenation of phenol derivatives. chinesechemsoc.org This method first uses the palladium catalyst to partially hydrogenate the aromatic ring to a ketone intermediate, which is then asymmetrically reduced by the chiral ruthenium catalyst. chinesechemsoc.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. rsc.org

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of N-heterocycles, offering a metal-free alternative to traditional methods. scispace.com These reactions often proceed under mild conditions with high enantioselectivity. researchgate.net For the synthesis of chiral piperidine derivatives, organocatalytic strategies frequently involve the activation of substrates through the formation of iminium ions or enamines. scispace.com

For instance, chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been used to catalyze the enantioselective addition of nucleophiles to cyclic imines. core.ac.uk Another approach involves the use of chiral primary or secondary amines, like those derived from cinchona alkaloids or proline, to catalyze cascade reactions. mdpi.comresearchgate.net These cascades, such as Michael/hemiketalization/acyl transfer or aza-Michael/Michael sequences, can construct the piperidine ring with multiple stereocenters in a single operation. researchgate.net

Table 1: Examples of Organocatalytic Reactions for Piperidine Synthesis This table is generated based on representative organocatalytic methods and does not imply direct synthesis of the title compound without explicit citation.

| Catalyst Type | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Chiral Phosphoric Acid | Addition to Dihydropyrroles | Dihydropyrroles, Hydrazones | Enantioselective synthesis of proline derivatives via N-acyl iminium ion activation. core.ac.uk |

| Cinchona-derived Thiourea | Michael/Hemiketalization/Acyl Transfer | (E)-2-(2-nitrovinyl)phenols, 1,3-propanediones | Asymmetric cascade reaction to form functionalized chromanes. researchgate.net |

Chemoenzymatic Synthesis and Dynamic Kinetic Resolution

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. Dynamic kinetic resolution (DKR) is a particularly powerful chemoenzymatic strategy that can theoretically convert a racemic starting material completely into a single enantiomer of the product. nih.govuniovi.es This process involves the enzymatic resolution of a racemate coupled with an in situ racemization of the slower-reacting enantiomer. nih.gov

For the synthesis of chiral amines and alcohols, lipases are commonly used enzymes for kinetic resolution via acylation or hydrolysis. rsc.org The DKR of a racemic amine or alcohol can be achieved by pairing a lipase-catalyzed reaction with a metal-based racemization catalyst. nih.govrsc.org For example, the DKR of racemic aldehydes using ω-transaminases has been employed to produce enantiomerically enriched piperidinones. researchgate.net This involves an enzymatic enantioselective amination, where the initially formed amine can undergo spontaneous cyclization. researchgate.net

The successful application of DKR hinges on the compatibility of the enzyme and the racemization catalyst, allowing both to function optimally under the same reaction conditions. nih.gov

Stereoselective Cyclization Strategies

The construction of the piperidine ring via stereoselective cyclization is a cornerstone of its synthesis. mdpi.com These strategies can be broadly categorized based on the type of bond formation and the catalyst employed.

Intramolecular cyclization reactions are a common approach. mdpi.com For example, acid-mediated intramolecular 6-endo-trig cyclization of enones has been shown to produce piperidine derivatives. mdpi.com Another strategy is the reductive cyclization of amino acetals, where the stereochemistry established in a preceding diastereoselective Mannich reaction is retained. mdpi.com

Metal-catalyzed cyclizations are also prevalent. Palladium-catalyzed reactions, such as those involving the reduction of azides followed by cyclization, offer a route to substituted piperidines. mdpi.com Mercury(II) salts can also mediate the cyclization of unsaturated amines, although this method is less common due to toxicity concerns. beilstein-journals.org Furthermore, radical cyclizations, initiated by agents like cobalt(II) catalysts, provide another avenue for ring formation. mdpi.com

Table 2: Selected Stereoselective Cyclization Methods for Piperidine Synthesis This table is generated based on representative cyclization methods and does not imply direct synthesis of the title compound without explicit citation.

| Method | Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Reductive Cyclization | NiCl2·6H2O/NaBH4 | Imidazolidinone-based chiral auxiliary-mediated aldol (B89426) adduct | One-pot reductive cyclization to form furoindoline derivatives. researchgate.net |

| Reductive Amination | Sn(OTf)2 and NaBH(OAc)3 | Sterically hindered aldehydes and acid-sensitive amines | Coupling of challenging substrates followed by intramolecular condensation. researchgate.net |

| Acid-mediated Cyclization | Acid | Enones | Stereoselective intramolecular 6-endo-trig cyclization. mdpi.com |

Derivatization and Functionalization Strategies of the Core Scaffold

Once the (R)-2-(piperidin-2-yl)phenol core is synthesized, its phenolic hydroxyl group, aromatic ring, and piperidine nitrogen offer sites for further chemical modification. These derivatizations are crucial for exploring the structure-activity relationships of analogues.

Chemical Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for functionalization. Classical reactions include etherification and esterification. torvergata.it

Selective acylation of the phenolic hydroxyl in the presence of other hydroxyl groups can be achieved using specific reagents. For example, vinyl carboxylates in the presence of rubidium fluoride (B91410) have been shown to selectively acylate phenolic hydroxyls. researchgate.net In molecules with both alcoholic and phenolic hydroxyls, the selectivity of acylation can sometimes be controlled by the reaction conditions; basic conditions may favor phenolic acylation. researchgate.net For polyphenolic compounds, the different electronic environments of the hydroxyl groups can allow for selective modification. nih.gov

Table 3: Reagents for Phenolic Hydroxyl Group Modification This table is generated based on representative modification methods and does not imply direct synthesis of the title compound without explicit citation.

| Reagent/Condition | Reaction Type | Selectivity | Reference |

|---|---|---|---|

| Vinyl carboxylates / Rubidium fluoride | Acylation | Selective for phenolic OH over alcoholic OH. researchgate.net | researchgate.net |

| Diacyl disulfide | Acylation | Accelerated phenolic acylation. nih.gov | nih.gov |

| (Boc)2O, then NaH/CH3I | Methylation | Protection of piperidine N followed by methylation of phenol. | unife.it |

Substitution Reactions on the Aromatic Ring

The aromatic ring of the phenol moiety is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, which directs incoming electrophiles primarily to the ortho and para positions. byjus.com

Common electrophilic substitution reactions include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group, typically yielding a mixture of ortho and para isomers. byjus.com Using concentrated nitric acid can lead to polysubstitution. byjus.com

Halogenation: Phenols readily react with halogens like bromine, even without a Lewis acid catalyst. byjus.com The reaction with bromine water can lead to the formation of a tribrominated product. byjus.com

Friedel-Crafts Acylation: This reaction can introduce an acyl group onto the aromatic ring, although it may require protection of the phenolic hydroxyl group first. torvergata.it

Nucleophilic aromatic substitution is also possible, particularly if the ring is substituted with strong electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com

Modifications of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key site for modification, allowing for the introduction of a wide variety of substituents. mdpi.com

A common and versatile method for N-alkylation is reductive amination . This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the N-substituted piperidine. mdpi.commdpi.com This method is widely used to introduce benzyl, substituted benzyl, and other alkyl groups. mdpi.com

Other modifications include:

Acylation: The piperidine nitrogen can be acylated using acyl chlorides or carboxylic acids with coupling reagents to form amides. unife.it For example, reaction with chloroacetyl chloride can introduce a chloroacetyl group, which can be further modified. unife.it

Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides. nih.gov

Boc Protection: The nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O), which is a common strategy in multi-step syntheses to prevent unwanted side reactions of the amine. unife.it

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold.

Introduction of Side Chains and Diverse Functionalities

The modification of the core this compound structure through the introduction of various side chains and functional groups is a critical strategy for modulating its chemical properties and biological activity. These synthetic efforts primarily focus on three key regions of the molecule: the piperidine nitrogen, the phenolic hydroxyl group, and, to a lesser extent, the carbon frameworks of the piperidine and phenyl rings. Such modifications allow for the systematic exploration of structure-activity relationships (SAR).

Functionalization at the Piperidine Nitrogen

The secondary amine of the piperidine ring is the most common site for introducing side chains via N-alkylation. This transformation allows for the incorporation of a wide array of functionalities, including linkers to other aromatic systems, alkyl chains with terminal functional groups, and moieties designed to alter physicochemical properties like solubility and basicity.

A prominent methodology involves the reaction of a piperidine-containing core with epoxides. For instance, in the synthesis of piperidinol analogues, a key step is the coupling of a substituted piperidinol with various (R)-glycidyl ethers. nih.gov This reaction, typically carried out in a protic solvent like ethanol (B145695) at reflux, efficiently introduces a 3-aryloxy-2-hydroxypropyl side chain onto the piperidine nitrogen. The diversity of the final products is achieved by simply varying the phenol used to generate the starting glycidyl (B131873) ether. nih.gov This approach has been used to generate libraries of compounds for biological screening. nih.gov

The following table details the synthesis of several analogues via this N-alkylation strategy.

| Starting Piperidine Analogue | Reagent (Substituted Epoxide) | Resulting N-Alkylated Product | Overall Yield | Reference |

|---|---|---|---|---|

| 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | (R)-2-((4-chlorophenoxy)methyl)oxirane | 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | 32.3% | nih.gov |

| 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | (R)-2-(phenoxymethyl)oxirane | 4-(4-chloro-3-(trifluoromethyl)phenyl)-1-((R)-2-hydroxy-3-phenoxypropyl)piperidin-4-ol | 50.0% | nih.gov |

| 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | (R)-2-((4-(trifluoromethyl)phenoxy)methyl)oxirane | 1-((R)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | 21.1% | nih.gov |

| 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | (R)-2-((4-chlorophenoxy)methyl)oxirane | 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol | 37.2% | nih.gov |

Another important N-functionalization method is N-sulfonylation. This has been used to link a piperidine ring to an aromatic moiety via a robust sulfonamide bond. For example, 2-(2-piperidinyl)ethanol can be coupled with p-nitrobenzenesulfonyl chloride to yield the N-sulfonylated product, which can be further elaborated. nih.gov

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group serves as a second key handle for introducing diverse side chains, most commonly through Williamson ether synthesis. This reaction allows for the attachment of alkyl chains bearing additional functional groups, such as tertiary amines, which can significantly influence the compound's basicity and pharmacological profile.

A representative procedure involves the reaction of a phenolic precursor with an alkyl halide in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent. For example, side chains such as a 2-(piperidin-1-yl)ethoxy group have been successfully introduced onto phenolic scaffolds. brieflands.com The reaction of a phenol with 1-(2-chloroethyl)piperidine (B1294334) hydrochloride and K₂CO₃ in a solvent like acetone (B3395972) or DMF leads to the formation of the corresponding ether-linked derivative. brieflands.com

The table below illustrates the introduction of a side chain onto a phenolic hydroxyl group.

| Starting Phenol | Reagent | Base/Solvent | Resulting Product with Side Chain | Reference |

|---|---|---|---|---|

| 4-(3-phenoxybenzo[d]imidazo[2,1-b]thiazol-2-yl)phenol | 1-(2-chloroethyl)piperidine hydrochloride | K₂CO₃ / DMF | 3-Phenoxy-2-(4-(2-(piperidin-1-yl)ethoxy)phenyl)benzo[d]imidazo[2,1-b]thiazole | brieflands.com |

Modification of the Aromatic and Piperidine Rings

Direct functionalization of the C-H bonds on the phenyl or piperidine rings is a more synthetically challenging but powerful approach for fine-tuning molecular properties. While less common for the this compound scaffold specifically, general methodologies for piperidine functionalization are well-established and could be applied. researchgate.netmdpi.com These include strategies such as lithiation followed by reaction with an electrophile, or transition-metal-catalyzed C-H activation. researchgate.net

For the aromatic portion, late-stage functionalization techniques offer a pathway to introduce a variety of substituents. Methods developed for other heterocyclic systems, such as the conversion of a C-H bond to a C-F bond followed by nucleophilic aromatic substitution (SNAr), could theoretically be applied to install a range of nitrogen, oxygen, sulfur, or carbon-based functionalities onto the phenol-bearing ring. acs.org The synthesis of disubstituted piperidines often relies on multi-step strategies, including intramolecular cyclization of functionalized acyclic precursors or the hydrogenation of corresponding substituted pyridine derivatives. mdpi.comwhiterose.ac.uk These methods allow for the controlled placement of substituents on the piperidine ring itself, creating analogues with distinct stereochemical and conformational profiles. whiterose.ac.uk

Stereochemical Investigations and Control

Enantiomeric Excess Determination Methodologies

Determining the enantiomeric excess (ee) is crucial for quantifying the purity of a chiral sample. researchgate.net For 2-(piperidin-2-yl)phenol (B13600904) and related chiral piperidine (B6355638) derivatives, several analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs) is a primary method for separating and quantifying enantiomers. uma.esscience.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including those with piperidine scaffolds. researchgate.netmdpi.com The separation relies on the differential interactions between the enantiomers and the chiral selector of the CSP. Detection is typically achieved using UV-Vis or fluorescence detectors. uma.esnih.govscirp.org The development of a robust HPLC method involves optimizing the mobile phase composition (e.g., mixtures of alkanes and alcohols), flow rate, and column temperature to achieve baseline separation of the enantiomeric peaks. science.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral shift reagents can also be used to determine enantiomeric excess. mdpi.com In the presence of a chiral auxiliary, the enantiomers of 2-(piperidin-2-yl)phenol can form diastereomeric complexes that exhibit distinct NMR signals. mdpi.com The integration of these signals allows for the quantification of each enantiomer.

Vibrational Circular Dichroism (VCD) is another powerful technique that measures the differential absorption of left and right circularly polarized infrared light. nih.gov Since enantiomers have VCD spectra that are equal in intensity but opposite in sign, this method can be used to determine the enantiomeric purity of a sample, even for compounds lacking a UV chromophore. nih.gov

Below is a table summarizing common methodologies for determining the enantiomeric excess of chiral piperidine derivatives.

| Methodology | Principle | Typical Application | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. science.gov | Routine purity analysis and quality control. | High accuracy, reproducibility, and automation. researchgate.net | Requires method development for each compound. |

| Chiral SFC | Similar to HPLC but uses supercritical fluid as mobile phase. | Preparative and analytical scale separations. | Faster separations, lower solvent consumption. | Requires specialized equipment. |

| NMR Spectroscopy | Formation of diastereomeric complexes with chiral reagents. mdpi.com | Structural confirmation and purity assessment. | Provides structural information. | Lower sensitivity compared to HPLC, may require derivatization. |

| VCD | Differential absorption of polarized infrared light. nih.gov | Absolute configuration determination and purity analysis. | Does not require derivatization or chiral columns. nih.gov | Requires specialized equipment and expertise. |

Chiral Resolution Techniques for Racemic Mixtures

The synthesis of chiral molecules often results in a racemic mixture, which is a 50:50 mixture of both enantiomers. libretexts.org Separating these racemates, a process known as chiral resolution, is essential to obtain the desired enantiomerically pure compound. libretexts.orgtcichemicals.com

A classical and widely used method for resolving racemic amines like 2-(piperidin-2-yl)phenol is through the formation of diastereomeric salts. pharmtech.comardena.com This technique involves reacting the racemic base with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orgpharmtech.com

The reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgpharmtech.com Once a diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base to yield the enantiomerically enriched amine. Common chiral acids used for this purpose include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. libretexts.orglookchem.comrasayanjournal.co.in The efficiency of the resolution depends on the choice of resolving agent and the crystallization solvent, which are often determined empirically. rsc.org

The general process is outlined below:

Reaction of racemic 2-(piperidin-2-yl)phenol with an enantiopure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent.

Formation of two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].

Selective precipitation of one diastereomeric salt due to lower solubility.

Separation of the crystallized salt by filtration.

Liberation of the enantiomerically pure amine from the salt by treatment with a base.

Recovery of the other enantiomer from the mother liquor.

Preparative chiral chromatography is a powerful technique for the direct separation of enantiomers on a larger scale. rsc.org This method utilizes the same principles as analytical chiral HPLC but employs larger columns and higher sample loadings to isolate significant quantities of each enantiomer. Both normal-phase and reversed-phase chromatography on polysaccharide-based CSPs are commonly used. researchgate.net Supercritical fluid chromatography (SFC) is an increasingly popular alternative, offering faster separations and reduced solvent usage. researchgate.net

Kinetic resolution is another approach where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted starting material enriched in the other enantiomer. rsc.org For instance, asymmetric deprotonation of N-Boc-2-arylpiperidines using a chiral base can achieve high levels of selectivity. rsc.orgwhiterose.ac.uk

Conformational Analysis of the Piperidine Ring and Phenolic Moiety

The three-dimensional structure of (R)-2-(piperidin-2-yl)phenol is defined by the conformation of the piperidine ring and the relative orientation of the phenolic substituent. The piperidine ring, similar to cyclohexane, typically adopts a chair conformation to minimize steric strain. wikipedia.orgias.ac.in In this conformation, substituents at the C2 position can be either axial or equatorial.

For 2-substituted piperidines, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions. wikipedia.org Therefore, in this compound, the phenolic group is expected to predominantly occupy the equatorial position. The conformation is also influenced by the N-H bond, which can be axial or equatorial, with the equatorial conformation being generally more stable in nonpolar solvents. wikipedia.org

An important feature of 2-(piperidin-2-yl)phenol is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the piperidine nitrogen atom. This interaction can significantly influence the conformational preference, potentially stabilizing a conformation where the two groups are in close proximity. nih.gov The orientation of the phenolic ring relative to the piperidine ring is also a key conformational parameter, which can be affected by rotation around the C-C bond connecting the two rings. nih.gov

Spectroscopic techniques like NMR and X-ray crystallography are essential tools for elucidating the precise conformation of these molecules in solution and in the solid state. ias.ac.innih.govresearchgate.net

| Conformational Feature | Description | Influencing Factors |

| Piperidine Ring | Prefers a chair conformation. wikipedia.org | Steric hindrance, substituent effects. |

| Phenolic Group Orientation | Predominantly equatorial to minimize steric strain. wikipedia.org | 1,3-diaxial interactions. |

| N-H Bond Orientation | Can be axial or equatorial, interconverting rapidly. wikipedia.org | Solvent polarity, N-substitution. |

| Intramolecular H-Bonding | Possible between the phenolic -OH and piperidine -NH. nih.gov | Proximity and orientation of functional groups. |

Stability of Stereochemical Purity under Various Reaction Conditions

The stereochemical stability of this compound is crucial for its use, as racemization would lead to a loss of enantiomeric purity and potentially altered biological activity. springernature.com The chiral center at C2 is a benzylic-type position, which can be susceptible to racemization under certain conditions, particularly if the C2 proton is acidic enough to be removed.

Studies on related N-Boc-2-lithio-2-arylpiperidines have shown that the configurational stability is highly dependent on the solvent and temperature. nih.gov For example, these intermediates are found to be configurationally stable at low temperatures (e.g., -78 °C) in solvents like diethyl ether, but racemize more quickly in coordinating solvents like tetrahydrofuran (B95107) (THF). nih.gov This suggests that conditions involving strong bases could potentially lead to epimerization at the C2 center if not carefully controlled.

The stability of the enantiomeric purity can be assessed by subjecting the compound to various conditions (e.g., different pH values, temperatures, solvents) and then analyzing the enantiomeric excess over time using methods like chiral HPLC. springernature.com For many applications, the stereocenter in 2-arylpiperidines is considered robust under typical synthetic and physiological conditions, especially when the piperidine nitrogen is protonated or part of an amide, which reduces the lability of the C2 proton. However, reactions involving deprotonation at or near the chiral center must be carefully evaluated for potential racemization. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data, including chemical shifts (δ) and coupling constants (J), are required for a complete structural elucidation of (R)-2-(piperidin-2-yl)phenol.

Proton (¹H) NMR Spectroscopy

A ¹H NMR spectrum would be essential to identify the chemical environment of each proton in the molecule. This would involve assigning signals for the aromatic protons on the phenol (B47542) ring and the aliphatic protons on the piperidine (B6355638) ring. The multiplicity of these signals (singlet, doublet, triplet, multiplet) would provide information about neighboring protons, helping to confirm the connectivity of the molecule.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule. Specific chemical shifts would help to distinguish between the aromatic carbons of the phenol ring and the aliphatic carbons of the piperidine ring.

Two-Dimensional (2D) NMR Correlation Spectroscopy (e.g., HMBC, HSQC)

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be necessary to unambiguously assign the proton and carbon signals. An HSQC spectrum would correlate directly bonded carbon and proton atoms. An HMBC spectrum would show correlations between carbons and protons that are two or three bonds apart, which is crucial for confirming the linkage between the phenol and piperidine rings.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, N-H stretch of the secondary amine in the piperidine ring, C-H stretches for both the aromatic and aliphatic portions, and C=C stretching vibrations of the aromatic ring. The precise frequencies of these bands would provide insight into the molecular structure and potential intramolecular interactions, such as hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. It is particularly useful for identifying non-polar bonds. The Raman spectrum would be expected to show characteristic signals for the aromatic ring breathing modes and other skeletal vibrations of the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.

The fragmentation of this compound under mass spectrometry is governed by the chemical properties of its two main structural components: the phenol ring and the piperidine ring. The initial ionization produces a molecular ion, which then undergoes cleavage to form various fragment ions. The presence of the aromatic phenol group typically results in a prominent molecular ion peak. libretexts.org

Common fragmentation pathways for phenols include the loss of carbon monoxide (CO, M-28) and the formyl radical (HCO•, M-29). libretexts.org For the piperidine moiety, a characteristic fragmentation is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This is a dominant pathway for aliphatic amines. libretexts.org Another potential fragmentation pathway for molecules containing hydroxyl groups is the neutral elimination of water (H₂O). libretexts.orglibretexts.orgnih.gov

Based on these principles, a proposed fragmentation pattern for this compound would involve initial α-cleavage of the piperidine ring, as well as characteristic losses from the phenol ring.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 177 | [M]⁺ | Molecular Ion |

| 176 | [M-H]⁺ | Loss of a hydrogen radical |

| 149 | [M-CO]⁺ | Loss of carbon monoxide from the phenol ring |

| 148 | [M-HCO]⁺ | Loss of formyl radical from the phenol ring |

| 94 | [C₆H₅OH]⁺ | Cleavage of the bond between the phenol and piperidine rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.org Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.org In this compound, the primary chromophore is the phenol ring, an unsaturated system that provides π electrons.

The absorption of energy promotes electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The electronic transitions observable for this compound are primarily π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other molecules with double bonds. These transitions are typically high in intensity, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are generally lower in intensity, with ε values ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The solvent in which the spectrum is recorded can influence the absorption maxima (λ_max). Increasing solvent polarity often causes a hypsochromic (blue) shift for n → π* transitions and can cause a bathochromic (red) shift for π → π* transitions. shu.ac.uk

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | π (aromatic ring) → π* (aromatic ring) | 200-300 nm | High |

| n → π* | n (Oxygen lone pair) → π* (aromatic ring) | 250-350 nm | Low |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, this analysis would confirm the (R) configuration at the chiral carbon (C2) of the piperidine ring. The piperidine ring itself is expected to adopt a stable chair conformation to minimize steric strain, a common feature for such heterocyclic systems. nih.govresearchgate.net

The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by intermolecular forces. The structure of this compound contains functional groups capable of acting as both hydrogen bond donors (the phenolic -OH and the piperidine N-H) and hydrogen bond acceptors (the oxygen and nitrogen atoms).

Consequently, a network of intermolecular hydrogen bonds is expected to be a dominant feature of the crystal packing. redalyc.orgiucr.org These interactions would link adjacent molecules, potentially forming chains or more complex three-dimensional architectures. iucr.org In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenol rings of neighboring molecules may also play a significant role in stabilizing the crystal structure. redalyc.org

Table 3: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Phenolic -OH | Oxygen or Nitrogen of adjacent molecule | Primary structural organization |

| Hydrogen Bond | Piperidine N-H | Oxygen or Nitrogen of adjacent molecule | Linking molecules into networks |

X-ray diffraction provides precise geometric parameters, including bond lengths, bond angles, and dihedral (torsion) angles. The bond lengths and angles within the phenol and piperidine rings are expected to conform to standard values for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms.

A key structural parameter is the dihedral angle between the plane of the piperidine ring and the plane of the phenol ring. This angle defines the relative orientation of the two main structural motifs. In related structures, dihedral angles between a piperidine ring and attached phenyl rings can vary significantly, for instance, from approximately 48° to 90°, depending on the substitution pattern and crystal packing forces. nih.gov The specific dihedral angle in this compound would be a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, providing insights into the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For (R)-2-(piperidin-2-yl)phenol, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.netnih.gov These calculations help in confirming the most stable conformation of the molecule, considering the flexible piperidine (B6355638) ring and its orientation relative to the phenol (B47542) group. The optimized geometry serves as the basis for all further computational analyses.

The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good first approximation of the molecular wavefunction and energy. libretexts.orgwikipedia.org However, it does not account for electron correlation. To improve upon HF results, Møller–Plesset perturbation theory, typically at the second order (MP2), is often applied. stanford.edu These post-Hartree-Fock methods incorporate electron correlation effects, leading to more accurate energy and property predictions for molecules like this compound. Comparing DFT, HF, and MP2 results allows for a comprehensive assessment of the molecule's electronic properties.

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set. For molecules containing heteroatoms like oxygen and nitrogen, Pople-style basis sets such as 6-311++G(d,p) are commonly employed. researchgate.netnih.gov This basis set is extensive, including diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution. The selection of a robust basis set like 6-311++G(d,p) is essential for obtaining reliable and accurate computational data for this compound.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites of a molecule. researchgate.netrsc.org The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atoms, particularly the phenolic and amine hydrogens, highlighting them as sites for nucleophilic attack. This analysis is crucial for understanding the molecule's interaction with biological targets.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Gaps

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgworldwidejournals.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. wikipedia.org For this compound, the HOMO is expected to be localized on the electron-rich phenol ring, while the LUMO would be distributed more broadly across the molecule.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| Energy Gap (ΔE) | 4.90 |

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | σ* (C-H) | 2.54 |

| LP (O) | σ* (C-C)ring | 1.88 |

| π (C=C)ring | π* (C=C)ring | 19.75 |

Coordination Chemistry and Catalytic Applications

Ligand Design Principles Incorporating the (R)-2-(piperidin-2-yl)phenol Scaffold

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The this compound scaffold incorporates several key principles that make it an attractive candidate for creating tailored metal catalysts. Chiral piperidine (B6355638) scaffolds are prevalent in a significant number of active pharmaceuticals, highlighting their importance in medicinal chemistry and their favorable molecular properties. researchgate.netdoaj.org The introduction of such chiral motifs into ligand design is a promising strategy for developing new catalysts. researchgate.netdoaj.org

Key design principles of the this compound scaffold include:

Chirality and Rigidity : The stereogenic center at the C2 position of the piperidine ring provides a fixed chiral environment close to the metal's coordination sphere. The piperidine ring itself exists in a relatively rigid chair conformation, which helps to control the spatial arrangement of substituents and minimize conformational flexibility, a desirable trait for effective stereochemical communication.

Bidentate N,O-Chelation : The ligand features two distinct donor atoms: the nitrogen of the piperidine ring and the oxygen of the phenolic group. Upon deprotonation, the phenolate (B1203915) oxygen acts as a hard donor, while the secondary amine nitrogen is a softer donor. This N,O-chelate motif forms a stable five-membered ring with a metal ion, a common and effective arrangement in catalysis.

Tunability : The scaffold allows for synthetic modifications at several positions. The piperidine nitrogen, the aromatic ring of the phenol (B47542), and other positions on the piperidine ring can be functionalized. This tunability enables the fine-tuning of steric and electronic properties of the resulting metal complex to optimize its catalytic activity and enantioselectivity for a specific reaction. For instance, bulky groups can be introduced on the phenol ring to create a more sterically demanding chiral pocket.

Formation and Characterization of Metal Complexes

The this compound ligand readily forms stable complexes with a range of transition metals through the coordination of its nitrogen and oxygen atoms. The preparation of these complexes typically involves reacting the ligand with a suitable metal salt in an appropriate solvent.

Zinc(II) and Copper(II) are common transition metals used in catalysis due to their Lewis acidity and redox properties. Complexes of ligands containing piperidine and phenol moieties with these metals have been successfully synthesized and characterized. rsc.orgresearchgate.netnih.gov For this compound, complexation with Zn(II) or Cu(II) would typically proceed by mixing the ligand with a metal salt like ZnCl₂ or Cu(OAc)₂ in a solvent such as ethanol (B145695) or methanol. The reaction often involves deprotonation of the phenolic hydroxyl group, leading to a neutral complex where the ligand acts as a monoanionic bidentate chelator.

The stoichiometry of the resulting complexes can vary, with common forms being ML₂ (where M is the metal ion and L is the ligand), particularly for metals that favor a four-coordinate, tetrahedral, or square planar geometry. nih.gov

Table 1: Representative Metal Complexes and Their Characterization Data

| Complex | Metal Ion | Typical Geometry | Spectroscopic Signature (IR, cm⁻¹) | Electronic Spectra (UV-Vis) |

|---|---|---|---|---|

| [M(L)₂] | Zn(II) | Tetrahedral | ν(O-H) disappears; ν(C-O) shifts; New ν(M-N) and ν(M-O) bands appear (400-600 cm⁻¹) | Ligand-centered π-π* transitions; Possible charge-transfer bands |

| [M(L)₂] | Cu(II) | Distorted Square Planar | ν(O-H) disappears; ν(C-O) shifts; New ν(M-N) and ν(M-O) bands appear (400-600 cm⁻¹) | Ligand-centered π-π* transitions; d-d transitions in the visible region |

Note: This table represents expected data based on analogous N,O-bidentate ligand complexes. L = deprotonated this compound.

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis confirms the stoichiometry, while spectroscopic methods like FT-IR, UV-Vis, and NMR are used to elucidate the coordination environment. In FT-IR spectroscopy, the disappearance of the broad ν(O-H) band of the free ligand and the appearance of new bands at lower frequencies, corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, confirm coordination.

The bonding in complexes of this compound is primarily coordinate covalent in nature. The nitrogen atom of the piperidine ring donates its lone pair of electrons to an empty orbital on the metal center, forming a coordinate bond. The phenolic oxygen, upon deprotonation to a phenolate, forms a strong coordinate bond that has both sigma-donating and some pi-donating character. This M-O bond is often a mix of covalent and ionic character.

Role in Asymmetric Catalysis

The primary application for chiral ligands like this compound is in the field of asymmetric catalysis, where the goal is to synthesize one enantiomer of a chiral product preferentially. The chiral environment created by the ligand around the metal center can effectively differentiate between the two prochiral faces of a substrate or two enantiomeric transition states, leading to an enantiomeric excess (ee) of the desired product.

Complexes derived from this compound are potential catalysts for a variety of enantioselective transformations. The specific reaction depends on the choice of the metal center. For example:

Copper-catalyzed reactions : Chiral copper complexes are widely used in asymmetric catalysis, including reactions like enantioselective arylations and conjugate additions. princeton.edu A Cu(II) complex of this compound could potentially catalyze the asymmetric Henry reaction or Friedel-Crafts alkylations.

Zinc-catalyzed reactions : Chiral zinc complexes are effective catalysts for reactions such as the asymmetric addition of organozinc reagents to aldehydes and the ring-opening polymerization of lactide. rsc.orgresearchgate.net

Rhodium-catalyzed reactions : While less common for this type of ligand, rhodium complexes with chiral ligands are benchmarks for asymmetric hydrogenation and hydroformylation reactions. bu.edu

The effectiveness of the catalyst is determined by how well the chiral information from the ligand is transferred to the substrate during the catalytic cycle.

The design of an effective catalyst based on the this compound scaffold involves a systematic evaluation of several factors. The performance of a catalyst is typically assessed by measuring the yield, conversion, and, most importantly, the enantiomeric excess of the product.

Table 2: Factors Influencing Catalyst Performance in Asymmetric Synthesis

| Parameter | Influence on Catalysis | Example |

|---|---|---|

| Metal Center | Determines the type of reaction that can be catalyzed and influences Lewis acidity and redox potential. | Cu(I) for arylation reactions princeton.edu, Zn(II) for polymerization. rsc.org |

| Ligand Substituents | Steric and electronic properties of substituents on the phenol or piperidine ring can be modified to create a more effective chiral pocket, enhancing enantioselectivity. | Bulky groups at the ortho position of the phenol can block one face of the substrate. |

| Solvent | Can affect the solubility of the catalyst and substrate, and may coordinate to the metal center, influencing the catalyst's activity and selectivity. | Coordinating solvents may compete with the substrate for binding sites. |

| Temperature | Lowering the reaction temperature often increases enantioselectivity by favoring the lower-energy transition state leading to the major enantiomer. | A reaction might yield 80% ee at room temperature but >95% ee at 0 °C. |

| Counter-ion/Additives | The counter-ion of the metal precursor or the presence of additives can significantly impact the catalytic cycle and the observed selectivity. | Halide ions can sometimes inhibit or alter the course of a reaction. |

The evaluation process involves screening different metal precursors, modifying the ligand structure, and optimizing reaction conditions (solvent, temperature, substrate-to-catalyst ratio) to achieve the highest possible yield and enantioselectivity for a target transformation.

Applications of this compound in Oxidation and Other Catalytic Reactions

The inherent chirality and the presence of both a secondary amine and a phenolic hydroxyl group in this compound make it a candidate for forming chelate complexes with various metal centers. Such complexes are often at the heart of catalytic cycles for a range of transformations, including asymmetric oxidations, reductions, and carbon-carbon bond-forming reactions. However, specific research detailing the synthesis of such complexes with this particular ligand and their subsequent application in catalysis has not been reported.

In the broader context of catalysis, related aminophenol ligands have been successfully employed in a variety of metal-catalyzed reactions. These ligands can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. It is plausible that this compound could function in a similar capacity, but without experimental data, any discussion of its potential applications remains speculative.

Further research would be required to explore the coordination chemistry of this compound with different metals and to evaluate the catalytic activity of the resulting complexes in reactions such as the epoxidation of olefins, the oxidation of sulfides, or other synthetically useful transformations. Such studies would need to establish optimal reaction conditions, substrate scope, and the levels of enantioselectivity that can be achieved.

At present, the absence of published data prevents a detailed discussion of research findings and the creation of data tables summarizing the performance of this compound in catalytic oxidation or other reactions.

Investigations into Biological Activity at the Molecular and Cellular Level

Methodologies for Target Identification

Identifying the specific cellular components with which a bioactive small molecule interacts is a pivotal step in understanding its mechanism of action. nih.govnih.govscispace.com A variety of experimental and computational techniques are available for this purpose.

Direct biochemical affinity purification is a powerful and widely used method for identifying the cellular targets of small molecules. nih.govrsc.orgrsc.orgnih.gov This technique relies on the specific interaction between the small molecule and its protein target(s).

To apply this method to (R)-2-(piperidin-2-yl)phenol, the compound would first be chemically modified to incorporate a linker arm and an affinity tag, such as biotin (B1667282). This creates a "bait" molecule. It is crucial that this modification does not significantly alter the compound's biological activity. The biotinylated this compound probe is then incubated with a complex biological sample, such as a cell lysate or tissue extract. nih.gov

If this compound binds to specific proteins, these target proteins will be captured by the biotinylated probe. The entire complex is then "pulled down" from the lysate using a matrix coated with streptavidin (a protein that has an extremely high affinity for biotin). nih.gov After washing away non-specifically bound proteins, the captured target proteins are eluted from the matrix. thermofisher.com These isolated proteins are then typically identified using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry. nih.gov

A key advantage of this method is that it directly identifies proteins that physically interact with the compound of interest. rsc.org However, challenges include the potential for the chemical modification to interfere with the compound's binding activity and the possibility of isolating non-specific binding partners. rsc.org

Photoaffinity labeling (PAL) is another valuable technique for identifying the direct binding partners of a small molecule. nih.govnih.govbohrium.com This method involves the use of a photo-reactive probe, which is a version of the small molecule that has been chemically modified to include a photo-activatable group. nih.govbenthamdirect.comresearchgate.net

For this compound, a photoaffinity probe would be synthesized by incorporating a photoreactive moiety, such as a diazirine or a benzophenone, into its structure. nih.gov This probe would also typically contain a reporter tag, like biotin or a fluorescent dye, for later detection and purification. nih.gov The design of the probe is critical to ensure it retains its affinity for the target protein(s). nih.gov

The photoaffinity probe is incubated with a biological sample, allowing it to bind to its target(s). Upon exposure to UV light of a specific wavelength, the photoreactive group is activated, forming a highly reactive intermediate that covalently crosslinks the probe to any nearby molecules, which are presumably the binding partners. nih.govnih.gov This covalent linkage provides a stable record of the interaction. The tagged protein-probe complexes can then be isolated and identified, often using methods similar to those in affinity purification. researchgate.net

PAL offers the advantage of capturing both high- and low-affinity interactions and can provide information about the binding site on the target protein. benthamdirect.comresearchgate.net

Computational inference methods, such as reverse screening (also known as in silico target fishing), provide a powerful and increasingly popular approach to predict the potential protein targets of a small molecule. scienceopen.comnih.gov Instead of being an experimental method, reverse screening utilizes the known chemical structure of a compound to search databases of known protein targets. scienceopen.comfrontiersin.org

In the case of this compound, its three-dimensional structure would be used as a query to screen against a large library of protein structures with known binding sites. nih.gov This can be done using various computational techniques, including:

Shape Screening: This method compares the 3D shape of the query molecule to the shapes of known ligands for various targets.

Pharmacophore Screening: This approach identifies the essential three-dimensional arrangement of chemical features (pharmacophore) of this compound that are responsible for its biological activity and then searches for proteins with binding sites that can accommodate this pharmacophore.

Reverse Docking: This technique computationally "docks" the structure of this compound into the binding sites of a vast number of proteins to predict the binding affinity and identify the most likely targets. nih.gov

Reverse screening can rapidly generate a list of potential targets for a compound, which can then be validated experimentally. frontiersin.org This approach is particularly useful in the early stages of investigation to prioritize experimental efforts. scienceopen.com

Elucidation of Molecular Mechanisms of Action

Once potential targets have been identified, the next step is to understand how the compound modulates the function of these targets and the downstream cellular pathways. researchgate.net

If the identified target of this compound is an enzyme, in vitro enzyme assays are essential to characterize the nature of the interaction. bellbrooklabs.comnih.gov These assays measure the rate of the enzymatic reaction in the presence and absence of the compound.

Key parameters that can be determined from these studies include:

IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit the enzyme's activity by 50%. biomol.com This provides a measure of the compound's potency.

Ki (Inhibition constant): A more precise measure of the inhibitor's binding affinity to the enzyme. biomol.com

Mechanism of Inhibition: These studies can determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, providing insights into how it binds to the enzyme relative to its substrate. researchgate.net

Conversely, if the compound is found to increase the rate of the enzymatic reaction, it would be characterized as an enzyme activator, and similar kinetic studies would be performed to determine its mode of activation. These in vitro studies are crucial for understanding the direct molecular interaction between the compound and its enzymatic target. nih.gov

If the target of this compound is a receptor, cellular assays are employed to investigate how the compound affects receptor function and downstream signaling pathways.

Receptor Binding Assays: These assays are used to quantify the affinity of a ligand for its receptor. giffordbioscience.comnih.gov For this compound, this would typically involve a competition binding assay where the compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor expressed in cells or cell membranes. nih.gov The results of these assays can determine the binding affinity (Kd or Ki) of the compound for the receptor. giffordbioscience.com

Signaling Pathway Modulation: The binding of a ligand to a receptor often triggers a cascade of intracellular signaling events. cellgs.com Cellular assays are used to monitor these changes. researchgate.netnih.govscilit.com For example, if the target receptor is a G-protein coupled receptor (GPCR), assays could measure changes in the levels of second messengers like cyclic AMP (cAMP) or calcium ions. biomol.com Reporter gene assays are also commonly used, where the activation of a specific signaling pathway leads to the expression of a reporter protein, such as luciferase, which can be easily quantified. bpsbioscience.com By observing which signaling pathways are activated or inhibited by this compound, researchers can gain a detailed understanding of its cellular mechanism of action. researchgate.netnih.gov

Due to the lack of specific experimental data for this compound in the provided search results, data tables with detailed research findings cannot be generated.

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental in chemical biology and medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, these studies involve systematically modifying its core structure—the piperidine (B6355638) ring and the phenol (B47542) group—to probe and optimize interactions with biological targets.

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Modifications to either the piperidine or the phenol moiety can significantly alter its interaction profile with target proteins, such as receptors or enzymes.

Modifications of the Piperidine Ring:

N-Substitution: The secondary amine in the piperidine ring is a critical site for modification. Alkylation, arylation, or acylation of this nitrogen can drastically affect binding affinity and selectivity. For instance, in many piperidine-containing ligands, the nitrogen atom is protonated at physiological pH and forms a crucial salt bridge or hydrogen bond with acidic residues (e.g., aspartate or glutamate) in the target's binding pocket nih.gov. The size and nature of the substituent can influence steric hindrance, lipophilicity, and the ability to form additional van der Waals or hydrophobic interactions.

Ring Substitution: Introducing substituents at other positions on the piperidine ring can modulate the compound's conformational preferences and introduce new interaction points. Methyl substitutions, for example, have been shown to cause major changes in receptor affinity and selectivity in related piperidine-containing scaffolds acs.org. The stereochemistry of these substituents is often crucial, as biological targets are chiral.

Modifications of the Phenol Group:

Hydroxyl Group: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor researchgate.netnih.gov. Its position on the aromatic ring is critical. Moving it from the ortho position to meta or para would significantly alter the molecule's geometry and its ability to form specific intramolecular or intermolecular hydrogen bonds. Etherification or esterification of this group would eliminate its hydrogen-bonding donor capability, which can help to ascertain its role in target binding kennesaw.edu.

The following table summarizes the potential impact of various structural modifications on the molecular interactions of this compound.

| Modification Site | Type of Modification | Potential Impact on Molecular Interactions | Key Interaction Types Affected |

|---|---|---|---|

| Piperidine Nitrogen | Alkylation/Arylation | Alters steric bulk and lipophilicity; may introduce new hydrophobic interactions. | Ionic Bonds, Hydrophobic Interactions |

| Piperidine Ring | Methylation | Changes conformational preferences and can enhance van der Waals contacts. | Steric Fit, van der Waals Forces |

| Core Heterocycle | Bioisosteric Replacement (e.g., with Piperazine) | Modifies pKa, ring flexibility, and hydrogen bonding capacity. | Ionic Bonds, Hydrogen Bonds |

| Phenolic Hydroxyl | Etherification/Esterification | Removes hydrogen bond donor capability, increases lipophilicity. | Hydrogen Bonds |

| Phenyl Ring | Halogenation | Alters electronic distribution and can introduce halogen bonding. | π-π Stacking, Halogen Bonds |

| Phenyl Ring | Addition of Methoxy Group | Increases steric bulk and acts as a hydrogen bond acceptor. | Hydrogen Bonds, Steric Fit |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of this compound and established pharmacophore models for related compounds, several key theoretical pharmacophoric elements can be identified.

For many receptor ligands, particularly those targeting central nervous system (CNS) receptors like sigma (σ) or serotonin (B10506) (5-HT) receptors, a common pharmacophore model includes a basic amine center and one or more hydrophobic/aromatic regions at specific distances d-nb.info.

The key pharmacophoric features for this compound are theorized to be:

A Positive Ionizable (PI) / Hydrogen Bond Acceptor (HBA) Feature: This is represented by the piperidine nitrogen. At physiological pH, this amine is typically protonated, allowing it to form a strong ionic interaction with a negatively charged amino acid residue (e.g., Asp, Glu) on the target protein nih.gov. It can also act as a hydrogen bond acceptor in its neutral state.

A Hydrophobic/Aromatic (HY/AR) Feature: The phenol ring serves as a hydrophobic and aromatic feature. It can engage in hydrophobic interactions or π-π stacking with aromatic residues of the target protein.

A Hydrogen Bond Donor (HBD) Feature: The phenolic hydroxyl group is a crucial hydrogen bond donor, capable of forming a directed interaction with a suitable acceptor group (e.g., a backbone carbonyl or a Ser, Thr, His residue) on the protein.

Defined Spatial Relationship: The rigid connection between the piperidine and phenyl rings enforces a specific 3D arrangement of these pharmacophoric features. The (R)-stereochemistry at the chiral center is critical for orienting the two rings correctly for optimal interaction with a chiral binding site.

A theoretical pharmacophore model for this compound would thus consist of a positive ionizable center, an aromatic ring, and a hydrogen bond donor, all held in a specific spatial orientation by the chiral scaffold.

Principles and Applications of Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This method is invaluable for predicting ligand-protein interactions and understanding the structural basis of biological activity.

The primary application of molecular docking is to predict how a ligand like this compound might bind to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and evaluating each "pose" using a scoring function. This scoring function estimates the binding affinity (e.g., in kcal/mol), with more negative scores generally indicating more favorable binding nih.gov.

For this compound, docking studies can:

Identify Potential Biological Targets: By docking the compound against a panel of known protein structures, researchers can generate hypotheses about its biological targets conicet.gov.arnih.gov.

Predict Binding Affinity: The docking score provides a semi-quantitative estimate of how tightly the compound might bind to a specific target. This allows for the virtual screening of many compounds to prioritize those with the highest predicted affinity for experimental testing nih.gov.

Elucidate Key Interactions: Docking simulations can reveal the specific non-covalent interactions that stabilize the ligand-protein complex. These include hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking nanobioletters.com. For example, docking could predict whether the phenolic hydroxyl forms a hydrogen bond with a specific residue or if the piperidine nitrogen forms a salt bridge with an aspartate in the active site nih.govresearchgate.net.

Once a docking simulation produces a high-scoring pose, a detailed binding mode analysis is performed. This involves visualizing the predicted ligand-protein complex and examining the specific intermolecular contacts.

For this compound, this analysis would focus on:

Hydrogen Bonding Network: Identifying which amino acid residues act as donors or acceptors for hydrogen bonds with the ligand's phenolic hydroxyl and piperidine nitrogen.

Hydrophobic and Aromatic Interactions: Mapping the contacts between the phenol ring and nonpolar or aromatic residues in the binding pocket. This helps to understand the contribution of hydrophobic forces and π-π stacking to the binding affinity.

Role of Stereochemistry: Comparing the docking scores and binding modes of the (R)- and (S)-enantiomers can provide a structural rationale for observed stereoselectivity in biological assays. The analysis can show how the specific 3D arrangement of one enantiomer allows for more favorable interactions than the other.

Corroborating SAR Data: The insights gained from binding mode analysis can explain the results of SAR studies. For example, if a modification leads to a loss of activity, the docking model might show that this is due to a steric clash or the removal of a critical hydrogen bond nih.gov.

The table below illustrates the types of data generated from a typical molecular docking study.

| Parameter | Description | Example for this compound |

|---|---|---|

| Binding Affinity (Score) | Estimated free energy of binding (e.g., kcal/mol). | -8.5 kcal/mol |

| Hydrogen Bonds | List of specific donor-acceptor pairs and their distances. | Phenol OH with GLU-172 (2.1 Å); Piperidine NH with ASP-126 (2.5 Å) |

| Hydrophobic Interactions | List of residues forming hydrophobic contacts with the ligand. | Phenyl ring with PHE-107, TYR-206 |

| Ionic Interactions | Identification of salt bridges between charged groups. | Protonated Piperidine N+ with ASP-126 O- |

In vitro Biochemical and Cellular Assay Design and Interpretation (excluding clinical outcomes)

To experimentally validate the biological activity of this compound, a variety of in vitro biochemical and cellular assays can be employed. These assays are designed to measure the compound's effect on specific molecular targets or cellular pathways in a controlled laboratory setting.

Biochemical Assays: These assays use purified biological molecules, such as enzymes or receptors, to directly measure the interaction with the test compound.

Enzyme Inhibition Assays: If this compound is hypothesized to be an enzyme inhibitor (e.g., of cholinesterases or monoamine oxidases), its potency can be determined by measuring the enzyme's activity in the presence of varying concentrations of the compound acs.orgmdpi.comsemanticscholar.org. A substrate that produces a colored or fluorescent product is typically used, and the rate of product formation is monitored. The result is often expressed as the IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%.

Receptor Binding Assays: To determine the affinity of the compound for a specific receptor, competitive binding assays are used. A radiolabeled or fluorescently tagged ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the labeled ligand is measured. The data are used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity.

Antioxidant Capacity Assays: The phenolic moiety suggests potential antioxidant activity. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can quantify the compound's ability to neutralize free radicals researchgate.netembrapa.br.

Cellular Assays: These assays use living cells to assess the compound's effect on a biological process or pathway within a more complex physiological context.

Anti-inflammatory Assays: To test for anti-inflammatory properties, a cell line like THP-1 monocytes or RAW 264.7 macrophages can be stimulated with an inflammatory agent such as lipopolysaccharide (LPS) researchgate.net. The cells are then treated with this compound, and the production of inflammatory mediators (e.g., cytokines like TNF-α and IL-6, or nitric oxide) in the cell culture supernatant is measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) promega.comnih.gov. A dose-dependent reduction in these markers would indicate anti-inflammatory activity.

Cell Proliferation/Cytotoxicity Assays: These assays determine the effect of the compound on cell viability and growth. Assays like the MTT or SRB assay are used to measure the number of viable cells after treatment. This is crucial to ensure that any observed effects in other cellular assays are not simply due to cell death.

Reporter Gene Assays: If the compound is thought to modulate a specific signaling pathway, cells can be engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to that pathway. A change in reporter gene expression (measured by light output) indicates that the compound has engaged the target pathway.

Interpretation of Data: The interpretation of data from these assays involves quantifying the compound's potency and efficacy.

Potency: Measured by IC₅₀ (for inhibition) or EC₅₀ (for stimulation) values. A lower value indicates higher potency.

Efficacy: The maximum biological effect a compound can produce in a given assay.

Selectivity: By testing the compound against a panel of related enzymes or receptors, its selectivity can be determined. A compound that is highly potent for one target but weak against others is considered selective.

The results from biochemical and cellular assays provide critical information about the molecular mechanism of action of this compound and are essential for guiding further optimization of the compound's structure.

Future Research Directions and Concluding Remarks

Prospects for Novel Synthetic Methodologies

The asymmetric synthesis of 2-substituted piperidines remains a formidable challenge in organic chemistry. ajchem-a.comresearchgate.net While general methods for the synthesis of piperidine (B6355638) derivatives are abundant, achieving high enantioselectivity for specific isomers like (R)-2-(piperidin-2-yl)phenol requires tailored approaches. mdpi.comnih.gov Future research could focus on the following innovative synthetic strategies:

Enzyme-Catalyzed Reactions: The use of transaminases for the stereoselective synthesis of chiral amines has gained significant traction. acs.org A potential route to this compound could involve the transaminase-triggered cyclization of a suitable ω-chloro- or ω-amino-ketone precursor. This biocatalytic approach offers the potential for high enantiomeric excess and environmentally benign reaction conditions. acs.org

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries to control stereoselectivity is a well-established strategy. For instance, dienetricarbonyliron complexes have been successfully employed as powerful chiral auxiliaries in the stereoselective synthesis of 2-dienyl-substituted piperidines through a double reductive amination cascade. rsc.orgnih.gov Adapting such a strategy to a precursor of this compound could provide a reliable route to the desired enantiomer.